

# Advanced Characterization Guide: (4-(4-Fluorobenzyl)morpholin-2-yl)methanol

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## Compound of Interest

**Compound Name:** (4-(4-Fluorobenzyl)morpholin-2-yl)methanol  
**CAS No.:** 156816-54-5  
**Cat. No.:** B3243436

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## Executive Summary

**(4-(4-Fluorobenzyl)morpholin-2-yl)methanol** (CAS: 1630906-88-1 / Analogous frameworks) represents a critical scaffold in medicinal chemistry, often serving as a chiral building block for NK1 antagonists and antidepressant agents.

This guide provides a technical breakdown of its <sup>1</sup>H NMR spectral performance, contrasting it with non-fluorinated analogs and evaluating solvent-dependent resolution. Unlike standard spectral lists, this document focuses on the diagnostic utility of specific signals—specifically the

F-induced splitting patterns and the diastereotopic effects introduced by the C2-chiral center.

## Structural Analysis & Diagnostic Logic

The interpretation of this molecule relies on deconvoluting three distinct spectral domains. The presence of the fluorine atom and the chiral center at C2 transforms a standard morpholine spectrum into a complex, information-rich dataset.

## The "Fluorine Fingerprint" (Aromatic Region)

Performance vs. Alternatives:

- Standard Benzyl (Alternative): Displays a multiplet at 7.25–7.35 ppm integrating to 5H. Often lacks diagnostic specificity for substitution patterns.
- 4-Fluorobenzyl (Product): Exhibits a high-performance diagnostic pattern due to F-H spin-spin coupling. The symmetry of the para-substitution creates an AA'BB'X system (where X is Fluorine).

Diagnostic Criteria:

- ~7.2–7.3 ppm (2H, dd): Protons meta to Fluorine (closest to the methylene bridge). These show smaller coupling (~5-6 Hz) and ortho coupling (~8 Hz).
- ~6.9–7.1 ppm (2H, t-like): Protons ortho to Fluorine. These are shielded by the fluorine's mesomeric effect. They appear as pseudo-triplets due to the coincidence of (~8-9 Hz) and (~8 Hz).

## The Chiral Morpholine Core (Aliphatic Region)

The C2 chiral center breaks the symmetry of the morpholine ring, rendering the protons on C3, C5, and C6 diastereotopic.

- Benzylic Protons (N-CH<sub>2</sub>-Ar): unlike achiral N-benzyl morpholine (singlet), these often resolve into an AB quartet (3.4–3.6 ppm) in high-field NMR or specific solvents, confirming the rigidity and chirality of the nearby C2 center.

- Ring Protons: The C3 and C5 protons split into complex multiplets (axial vs. equatorial) rather than the standard triplets seen in unsubstituted morpholine.

## Comparative Analysis: Solvent & Resolution Performance

The choice of solvent fundamentally alters the "performance" of the spectrum regarding signal resolution and labile proton visibility.

**Table 1: Solvent Performance Comparison**

Feature	Chloroform-d (CDCl <sub>3</sub> )	DMSO-d <sub>6</sub>	Recommendation
Hydroxyl (-OH)	Often broad/invisible; exchange with trace H <sub>2</sub> O.	Sharp triplet (~4.6 ppm); shows coupling to CH.	Use DMSO for confirmation of alcohol functionality.
Benzylic CH	Often collapses to a Singlet (~3.5 ppm).	Resolves as AB Quartet or broadened Singlet.	Use DMSO for stereochemical rigidity assessment.
Aromatic Resolution	High; clear separation of AA'BB' system.	Good; slight downfield shift due to polarity.	Use CDCl <sub>3</sub> for precise coupling constant calculation.
Water Artifact	1.56 ppm (Usually non-interfering).[1]	3.33 ppm (Critical interference with ring protons).	Use CDCl <sub>3</sub> for clean integration of morpholine ring.

## Detailed Assignment Protocol

### Sample Preparation

To ensure reproducibility and minimize concentration effects (e.g., H-bonding shifts):

- Mass: Weigh 5–10 mg of the analyte.
- Solvent: Add 0.6 mL of DMSO-d  
(for full characterization) or CDCl  
(for purity checks).
- Filtration: Filter through a cotton plug if any turbidity exists (crucial for resolution of fine splitting).

## Representative Chemical Shift Data (DMSO-d )

Note: Values are representative of the free base form. Salt forms (HCl, oxalate) will show significant downfield shifts (

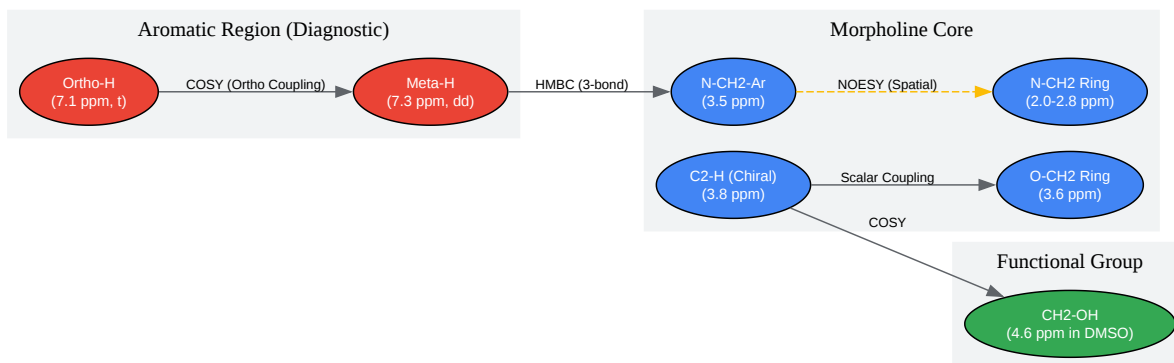
+0.5–1.0 ppm) on N-adjacent protons.

Position	Type	(ppm)	Multiplicity	Values (Hz)	Assignment Logic
Ar-H	Aromatic	7.30 – 7.35	dd / m		meta-to-F (H-2', H-6')
Ar-H	Aromatic	7.10 – 7.18	t (pseudo)		ortho-to-F (H-3', H-5')
OH	Hydroxyl	4.65	t		OH coupled to CH (DMSO only)
C2-H	Methine	3.75 – 3.85	m	-	Chiral center
CH -O	Methylene	3.45 – 3.60	m	-	Exocyclic CH OH + Ring C6
N-CH -Ar	Benzylic	3.40 – 3.50	s (or AB)	-	Overlaps with ring signals
Ring N-CH	Methylene	2.60 – 2.80	m	-	C3 (eq/ax)
Ring N-CH	Methylene	1.90 – 2.15	m	-	C5 (eq/ax)

## Visualization of Interpretation Logic

The following diagrams illustrate the structural connectivity and the decision tree for assigning this specific molecule.

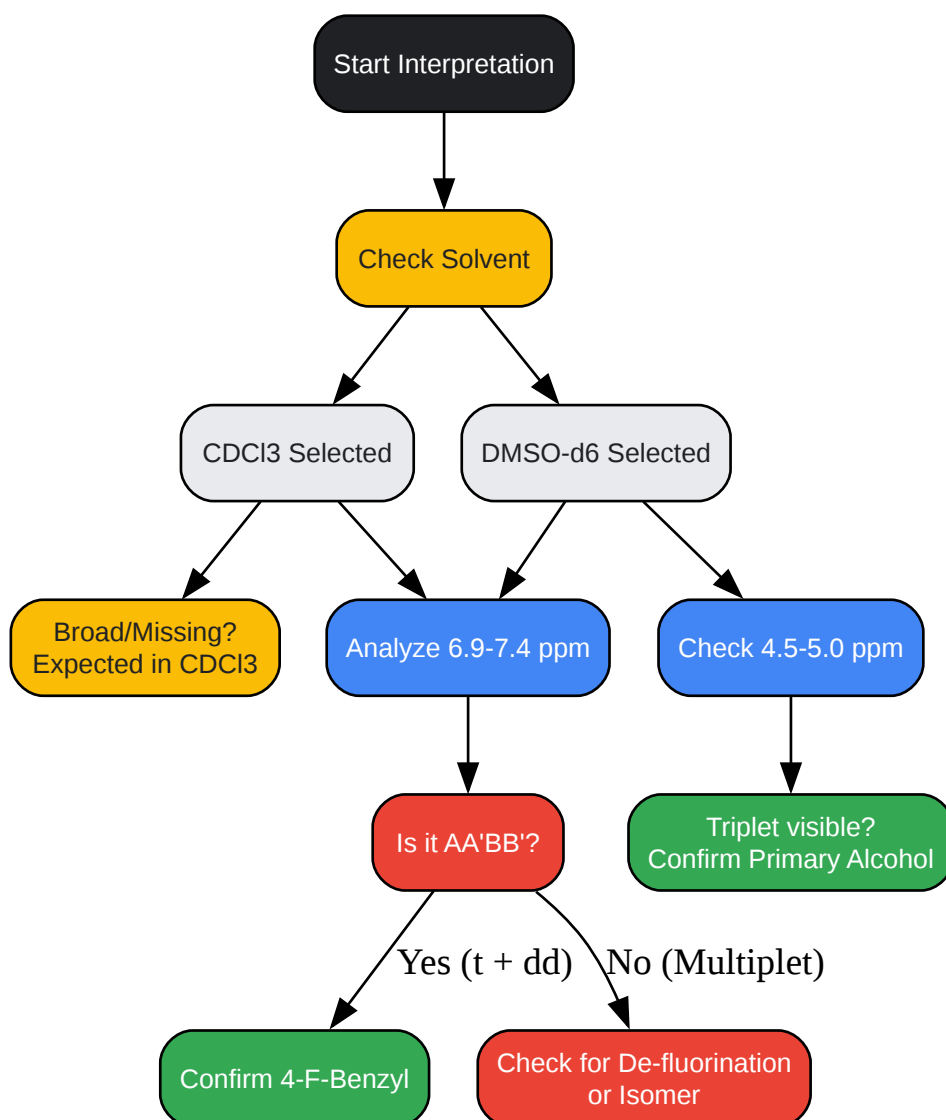
### Diagram 1: Structural Assignment Map



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Caption: Atom-to-Signal mapping highlighting the connectivity between the diagnostic Fluorobenzyl group and the chiral morpholine core.

## Diagram 2: Interpretation Decision Tree



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Caption: Logical workflow for confirming structural identity based on solvent-specific spectral features.

## References

- Abraham, R. J., et al. (2006).[2] <sup>1</sup>H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on <sup>1</sup>H chemical shifts. *Magnetic Resonance in Chemistry*. [Link](#)
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## Sources

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